N-acyle-acides aminés alpha et dérivés

N-Acylated α-amino acids and their derivatives are a class of organic compounds that play crucial roles in various biological processes and have numerous applications across industries. These molecules are characterized by the presence of an acyl group attached to the alpha carbon of an amino acid, leading to unique structural properties and enhanced reactivity compared to their non-acylated counterparts.

In pharmaceuticals, N-acyl α-amino acids serve as valuable precursors for synthesizing bioactive compounds with potential therapeutic applications. They are often used in the development of new drugs targeting specific enzymes or receptors due to their improved solubility and stability. Additionally, these derivatives can be employed in the production of novel antimicrobial agents by modifying their pharmacokinetic properties.

Furthermore, N-acyl α-amino acids find application in agrochemicals where they act as intermediates for creating herbicides and fungicides with increased effectiveness against targeted organisms. Their ability to form stable complexes with metal ions also makes them useful in catalytic processes, particularly in the synthesis of fine chemicals and pharmaceuticals.

Overall, N-acyl α-amino acids and their derivatives represent a versatile class of compounds with broad potential across multiple sectors due to their unique chemical properties and diverse biological activities.

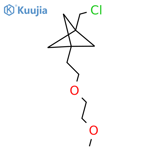

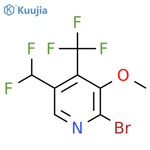

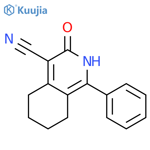

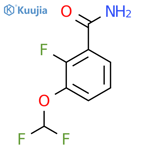

| Structure | Nom chimique | CAS | Le MF |

|---|---|---|---|

|

Octanamide,N-(tetrahydro-2-oxo-3-furanyl)- | 106983-30-6 | C12H21NO3 |

|

N-Hexanoyl-DL-homoserine lactone | 106983-28-2 | C10H17NO3 |

|

3-Hydroxy-hexanoyl-DL-homoserine lactone | 161234-45-3 | C10H17NO4 |

|

7-(5-amino-5-carboxyvaleramido)cephalosporanic acid | 61-24-5 | C16H21N3O8S |

|

Cephapirin | 21593-23-7 | C17H17N3O6S2 |

|

Butanoic acid,3-methyl-,3-[[3-(formylamino)-2-hydroxybenzoyl]amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-ylester, [2R-(2R*,3S*,6S*,7R*,8R*)]- (9CI) | 116095-18-2 | C28H40N2O9 |

|

Cefmetazole | 56796-20-4 | C15H17N7O5S3 |

Littérature connexe

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

-

3. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654

Fournisseurs recommandés

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

Produits recommandés